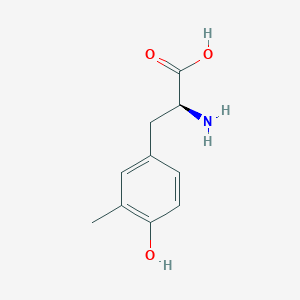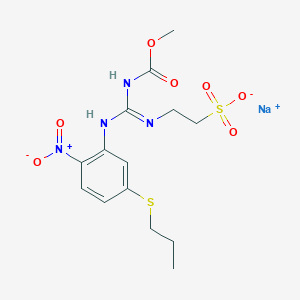
2-Benzothiazolamine, 6-methoxy-4,5,7-trimethyl-N-(3-pyridinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzothiazolamine, 6-methoxy-4,5,7-trimethyl-N-(3-pyridinylmethyl)- is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a methoxy group, three methyl groups, and a pyridin-3-ylmethyl substituent, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolamine, 6-methoxy-4,5,7-trimethyl-N-(3-pyridinylmethyl)- typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of an appropriate thiourea derivative with a halogenated aromatic compound under acidic conditions.
Introduction of Substituents: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like methyl iodide and methanol in the presence of a strong base.
Attachment of the Pyridin-3-ylmethyl Group: This step may involve a nucleophilic substitution reaction where the benzothiazole core reacts with a pyridin-3-ylmethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carbonyl derivatives.
Reduction: Reduction reactions could target the benzothiazole ring or the pyridin-3-ylmethyl group, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at specific positions on the benzothiazole ring.
Applications De Recherche Scientifique
2-Benzothiazolamine, 6-methoxy-4,5,7-trimethyl-N-(3-pyridinylmethyl)- may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to specific proteins or enzymes, modulating their activity, or by interacting with cellular membranes. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: The parent compound, known for its wide range of biological activities.
6-Methoxybenzothiazole: Similar structure but lacks the additional methyl and pyridin-3-ylmethyl groups.
4,5,7-Trimethylbenzothiazole: Similar structure but lacks the methoxy and pyridin-3-ylmethyl groups.
Uniqueness
2-Benzothiazolamine, 6-methoxy-4,5,7-trimethyl-N-(3-pyridinylmethyl)- is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to other benzothiazole derivatives.
Propriétés
Numéro CAS |
145096-22-6 |
|---|---|
Formule moléculaire |
C17H19N3OS |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
6-methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C17H19N3OS/c1-10-11(2)15(21-4)12(3)16-14(10)20-17(22-16)19-9-13-6-5-7-18-8-13/h5-8H,9H2,1-4H3,(H,19,20) |
Clé InChI |
NXVVAGCCKWWDAY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)OC)C |
SMILES canonique |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)OC)C |
Synonymes |
2-Benzothiazolamine, 6-methoxy-4,5,7-trimethyl-N-(3-pyridinylmethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide](/img/structure/B121319.png)






